Cas no 1305846-24-5 (N-[3-(1H-Benzimidazol-1-yl)propyl]-2-propenamide)
![N-[3-(1H-Benzimidazol-1-yl)propyl]-2-propenamide structure](https://ja.kuujia.com/scimg/cas/1305846-24-5x500.png)
N-[3-(1H-Benzimidazol-1-yl)propyl]-2-propenamide 化学的及び物理的性質
名前と識別子
-
- AKOS010501627
- EN300-7477942
- SCHEMBL432106
- N-[3-(1H-1,3-benzodiazol-1-yl)propyl]prop-2-enamide
- 1305846-24-5
- Z799941292
- N-[3-(benzimidazol-1-yl)propyl]prop-2-enamide
- N-[3-(1H-Benzimidazol-1-yl)propyl]-2-propenamide
-
- インチ: 1S/C13H15N3O/c1-2-13(17)14-8-5-9-16-10-15-11-6-3-4-7-12(11)16/h2-4,6-7,10H,1,5,8-9H2,(H,14,17)
- InChIKey: NYCQYJBUUKHLHJ-UHFFFAOYSA-N
- SMILES: C(NCCCN1C=NC2=CC=CC=C21)(=O)C=C
計算された属性
- 精确分子量: 229.121512110g/mol
- 同位素质量: 229.121512110g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 17
- 回転可能化学結合数: 5
- 複雑さ: 280
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.6
- トポロジー分子極性表面積: 46.9Ų
じっけんとくせい
- 密度みつど: 1.13±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- 酸度系数(pKa): 14.84±0.46(Predicted)
N-[3-(1H-Benzimidazol-1-yl)propyl]-2-propenamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7477942-0.25g |
N-[3-(1H-1,3-benzodiazol-1-yl)propyl]prop-2-enamide |
1305846-24-5 | 95.0% | 0.25g |
$579.0 | 2025-03-10 | |
Enamine | EN300-7477942-0.5g |
N-[3-(1H-1,3-benzodiazol-1-yl)propyl]prop-2-enamide |
1305846-24-5 | 95.0% | 0.5g |
$603.0 | 2025-03-10 | |
Enamine | EN300-7477942-2.5g |
N-[3-(1H-1,3-benzodiazol-1-yl)propyl]prop-2-enamide |
1305846-24-5 | 95.0% | 2.5g |
$1230.0 | 2025-03-10 | |
Enamine | EN300-7477942-0.1g |
N-[3-(1H-1,3-benzodiazol-1-yl)propyl]prop-2-enamide |
1305846-24-5 | 95.0% | 0.1g |
$553.0 | 2025-03-10 | |
Enamine | EN300-7477942-10.0g |
N-[3-(1H-1,3-benzodiazol-1-yl)propyl]prop-2-enamide |
1305846-24-5 | 95.0% | 10.0g |
$2701.0 | 2025-03-10 | |
Enamine | EN300-7477942-1.0g |
N-[3-(1H-1,3-benzodiazol-1-yl)propyl]prop-2-enamide |
1305846-24-5 | 95.0% | 1.0g |
$628.0 | 2025-03-10 | |
Enamine | EN300-7477942-5.0g |
N-[3-(1H-1,3-benzodiazol-1-yl)propyl]prop-2-enamide |
1305846-24-5 | 95.0% | 5.0g |
$1821.0 | 2025-03-10 | |
Enamine | EN300-7477942-0.05g |
N-[3-(1H-1,3-benzodiazol-1-yl)propyl]prop-2-enamide |
1305846-24-5 | 95.0% | 0.05g |
$528.0 | 2025-03-10 |
N-[3-(1H-Benzimidazol-1-yl)propyl]-2-propenamide 関連文献
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
5. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
N-[3-(1H-Benzimidazol-1-yl)propyl]-2-propenamideに関する追加情報
Introduction to N-[3-(1H-Benzimidazol-1-yl)propyl]-2-propenamide (CAS No. 1305846-24-5)
N-[3-(1H-Benzimidazol-1-yl)propyl]-2-propenamide, a compound with the chemical identifier CAS No. 1305846-24-5, is a molecule of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of heterocyclic derivatives that have garnered attention due to their potential biological activities and structural properties. The benzimidazole moiety, a prominent feature in this molecule, is well-known for its role in various pharmacological applications, including antiviral, anticancer, and anti-inflammatory agents.
The structural framework of N-[3-(1H-Benzimidazol-1-yl)propyl]-2-propenamide incorporates a propenamide group, which contributes to its unique chemical reactivity and interaction with biological targets. This combination of functional groups makes it a promising candidate for further investigation in drug discovery and development. The benzimidazole ring is particularly noteworthy, as it has been extensively studied for its ability to modulate biological pathways by binding to specific proteins and enzymes.
In recent years, there has been a surge in research focused on developing novel benzimidazole derivatives with enhanced pharmacological properties. These studies have highlighted the importance of optimizing the structure of benzimidazole-based compounds to improve their efficacy, selectivity, and pharmacokinetic profiles. N-[3-(1H-Benzimidazol-1-yl)propyl]-2-propenamide stands out in this context due to its unique structural features and potential biological activities.
One of the most compelling aspects of this compound is its potential application in the development of targeted therapies for various diseases. The benzimidazole moiety is known to exhibit binding affinity for a range of biological targets, including nuclear receptors and transcription factors. This property makes N-[3-(1H-Benzimidazol-1-yl)propyl]-2-propenamide a valuable tool for investigating the mechanisms of these pathways and identifying new therapeutic targets.
Furthermore, the propenamide group in the molecule contributes to its versatility in chemical modifications. This allows researchers to tailor the compound's properties by introducing additional functional groups or modifying existing ones. Such flexibility is crucial for developing drug candidates that can be optimized for specific therapeutic applications.
Recent studies have also explored the synthetic pathways for producing N-[3-(1H-Benzimidazol-1-yl)propyl]-2-propenamide efficiently and in high yield. These synthetic approaches have focused on minimizing side reactions and improving the overall purity of the compound. Advances in synthetic methodologies have enabled researchers to access more complex derivatives of this molecule, expanding the scope of possible applications.
The pharmacological profile of N-[3-(1H-Benzimidazol-1-yl)propyl]-2-propenamide has been the subject of several preclinical studies. These investigations have revealed promising results regarding its potential therapeutic effects in various disease models. For instance, studies have suggested that this compound may exhibit anti-inflammatory properties by modulating immune responses and reducing inflammation-related symptoms.
Additionally, research has indicated that N-[3-(1H-Benzimidazol-1-yl)propyl]-2-propenamide may have neuroprotective effects, making it a candidate for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The ability of this compound to interact with specific neural pathways could provide new insights into the development of effective treatments for these conditions.
The compound's potential anticancer activity is another area of significant interest. Preclinical studies have shown that N-[3-(1H-Benzimidazol-1-yl)propyl]-2-propenamide can inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival. These findings highlight its potential as a lead compound for developing novel anticancer therapies.
In conclusion, N-[3-(1H-Benzimidazol-1-yl)propyl]-2-propenamide (CAS No. 1305846-24-5) is a versatile and promising compound with significant potential in pharmaceutical research and drug development. Its unique structural features, combined with its observed biological activities, make it an attractive candidate for further investigation. As research continues to uncover new applications and therapeutic benefits, this compound is poised to play a crucial role in advancing our understanding of disease mechanisms and developing innovative treatments.
1305846-24-5 (N-[3-(1H-Benzimidazol-1-yl)propyl]-2-propenamide) Related Products
- 1806743-71-4(Methyl 5-(aminomethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-3-carboxylate)
- 62518-63-2(4-4-(propan-2-yl)phenylbutanal)
- 2770359-19-6(1-amino-N-(1H-pyrazol-4-yl)cyclobutane-1-carboxamide hydrochloride)
- 1261787-29-4(5-(Difluoromethoxy)-6-hydroxyquinoline)
- 1794620-64-6(1,2-Bis(2,4,6-tribromophenoxy)ethane-d4)
- 202197-61-3(N-(2-Aminoethyl)methanesulfonamide hydrochloride)
- 1968642-97-8(Tert-butyl 3-{[(1-ethylpyrrolidin-2-yl)methyl]amino}propanoate)
- 1009459-54-4(2-chloro-6-fluoro-N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide)
- 116450-56-7(Rhodamine 101 Inner Salt)
- 380188-67-0([(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 2,2-diphenylacetate)




